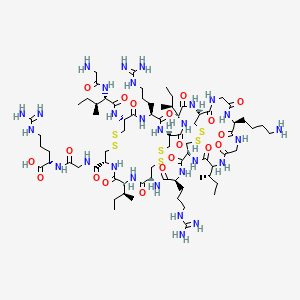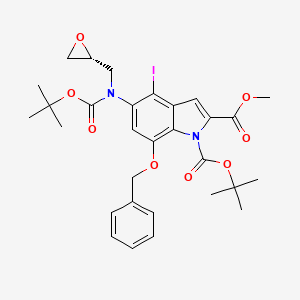
Ret-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-25 is a compound known for its anticancer properties, specifically as a RET kinase inhibitor. It has shown efficacy against medullary thyroid carcinoma, with half-maximal inhibitory concentrations (IC50) of 3.6 μM at 3 days and 3.0 μM at 6 days in TT (C634R) medullary thyroid carcinoma cells .
Vorbereitungsmethoden
The synthesis of Ret-IN-25 involves the creation of thieno[3,2-c]quinoline compounds. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thieno[3,2-c]quinoline core structure . Industrial production methods are not publicly detailed, but they likely involve standard organic synthesis techniques and purification processes.
Analyse Chemischer Reaktionen
Ret-IN-25 undergoes various chemical reactions typical of kinase inhibitors. These include:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.
Reduction: Similar to oxidation, reduction reactions are possible but not specifically documented.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not explicitly mentioned in the literature.
Wissenschaftliche Forschungsanwendungen
Ret-IN-25 has several scientific research applications, particularly in the field of oncology:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving RET kinase.
Medicine: Explored as a potential therapeutic agent for treating medullary thyroid carcinoma and other RET-dependent cancers.
Industry: Utilized in the development of new anticancer drugs and therapies.
Wirkmechanismus
Ret-IN-25 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The molecular targets include the RET kinase itself, and the pathways involved are primarily the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-25 is compared with other RET kinase inhibitors such as selpercatinib and pralsetinib. These compounds also target the RET kinase but may differ in their efficacy, toxicity profiles, and specific applications. This compound is unique in its specific structure and the particular cancer cell lines it targets . Similar compounds include:
- Selpercatinib
- Pralsetinib
- Cabozantinib
- Vandetanib
Eigenschaften
Molekularformel |
C22H17N3O5S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
DJUVEFGKMOGMIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)










